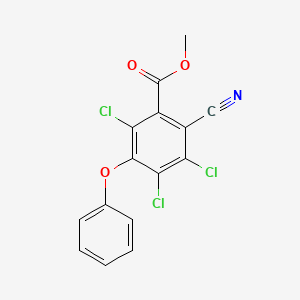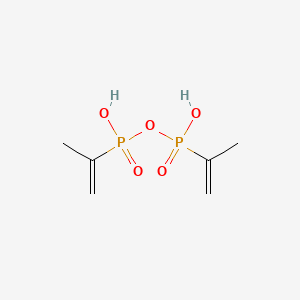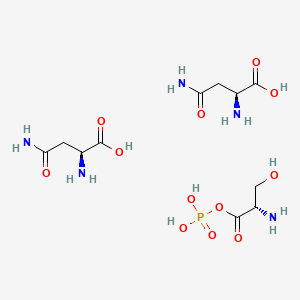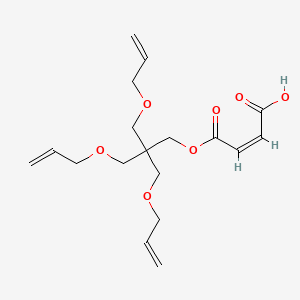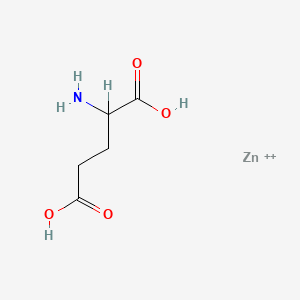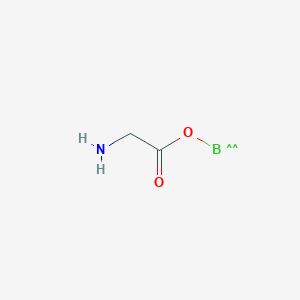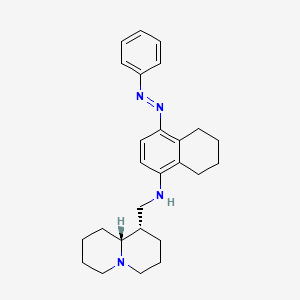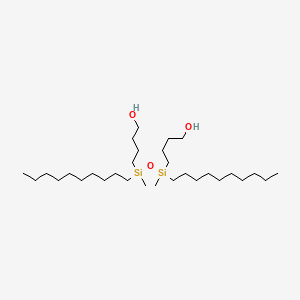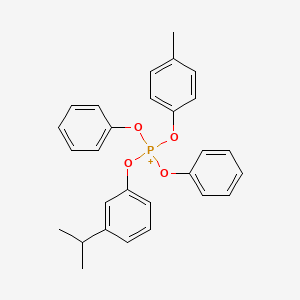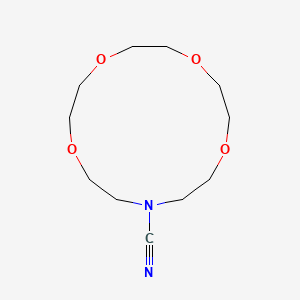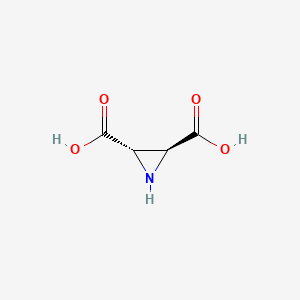
2,3-Dicarboxyaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dicarboxyaziridine can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be synthesized from the corresponding amino acids through cyclization reactions . The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of Streptomyces bacteria . These bacteria naturally produce the compound as a secondary metabolite, which can then be isolated and purified for further use .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dicarboxyaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to more stable structures.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with opened or modified aziridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dicarboxyaziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dicarboxyaziridine involves its interaction with specific enzymes and biological targets. For instance, it acts as a potent competitive inhibitor of fumarase, an enzyme involved in the citric acid cycle . The compound mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity . This inhibition can disrupt metabolic pathways and exert antibacterial effects .
Comparaison Avec Des Composés Similaires
- Mitomycin A and B
- Aziridine-2-carboxamide
- Azirinomycin
Propriétés
Numéro CAS |
57528-68-4 |
|---|---|
Formule moléculaire |
C4H5NO4 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
(2S,3S)-aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1 |
Clé InChI |
IFCCPDAHQDGHMH-LWMBPPNESA-N |
SMILES isomérique |
[C@H]1([C@H](N1)C(=O)O)C(=O)O |
SMILES canonique |
C1(C(N1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


